2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Acetylation: Introduction of the acetyloxy group through acetylation of a hydroxyl group.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the acetyloxy or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction might yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: can be compared with other benzoic acid derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzoic acid derivatives.
Properties
CAS No. |
6267-31-8 |
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Molecular Formula |
C16H15NO6S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-acetyloxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H15NO6S/c1-10-3-6-13(7-4-10)24(21,22)17-12-5-8-14(16(19)20)15(9-12)23-11(2)18/h3-9,17H,1-2H3,(H,19,20) |
InChI Key |
UVJGXBMYXPLGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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